molecular formula C12H13NO4 B025723 methyl 4,6-dimethoxy-1H-indole-2-carboxylate CAS No. 105776-13-4

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No. B025723
M. Wt: 235.24 g/mol
InChI Key: TVUJONIYWNBWPM-UHFFFAOYSA-N
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Description

"Methyl 4,6-dimethoxy-1H-indole-2-carboxylate" is a compound that has garnered interest in the field of organic chemistry due to its unique structure and properties. It belongs to the class of indoles, which are aromatic heterocyclic organic compounds.

Synthesis Analysis

The synthesis of derivatives of this compound, such as 4,6-dimethoxyindole, has been described in various studies. For example, Brown, Skinner, and Degraw (1969) detailed a synthesis method for 4,6-dimethoxyindole, noting that formylation or oxalylation reactions lead to substitution at position 7 rather than the usual 3-substitution characteristic of other indoles (Brown, Skinner, & Degraw, 1969).

Molecular Structure Analysis

Studies involving similar compounds provide insights into the molecular structure. For example, Srivastava et al. (2017) investigated the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, using density functional theory (Srivastava et al., 2017).

Chemical Reactions and Properties

Research by Bingul et al. (2019) on 4,6-dimethoxy-1H-indole-2-carbohydrazides, starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, revealed important insights into chemical reactions and properties of such compounds (Bingul et al., 2019).

Physical Properties Analysis

The physical properties of methyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives can be inferred from studies like that of Itoh et al. (1992), who synthesized and characterized the physical properties of a related compound, methyl 4,5-dihydro-4,5-dioxobenz[g]indole-2-carboxylate (Itoh et al., 1992).

Chemical Properties Analysis

The chemical properties of this compound can be analyzed through studies on similar indole derivatives. For instance, Jumina (2010) investigated the aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles, providing valuable insights into the chemical behavior of these compounds (Jumina, 2010).

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibition Properties

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate has been utilized in the synthesis of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides. These compounds exhibited promising antioxidant properties as assessed by DPPH free radical scavenging, ABTS cationic radical decolorization, and CUPRAC assays. Additionally, they showed potential as acetylcholinesterase inhibitors, indicating their relevance in studies related to neurodegenerative diseases such as Alzheimer's (Bingul et al., 2019).

Synthesis of Heterocyclic Structures

The reactivity of 4,6-dimethoxy-2-substituted-benzimidazoles, which can be derived from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, has been explored for the synthesis of new heterocyclic structures. This includes processes like formylation, acylation, nitration, and bromination, contributing to the field of organic chemistry and drug development (Black et al., 2020).

Acid-Catalysed Reactions with Aldehydes and Ketones

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate demonstrates selective reactivity in acid-catalysed reactions with aldehydes and ketones. This reactivity pattern is critical for synthesizing a range of di- and triindolylmethanes, providing insights into the development of new pharmaceutical compounds (Condie et al., 2020).

Dual Chemosensor for Metal Ions

A derivative of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, namely N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, has been synthesized and demonstrated to act as a dual chemosensor for the selective recognition of Fe+3 and Cu+2 ions. This highlights its potential application in the field of environmental monitoring and analysis (Şenkuytu et al., 2019).

Synthesis of Pyrroloindole Derivatives

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate has been used in the synthesis of pyrroloindole derivatives via intramolecular aldol condensation. This process is significant for the development of novel compounds with potential pharmaceutical applications (Jumina, 2010).

Safety And Hazards

While specific safety and hazards information for methyl 4,6-dimethoxy-1H-indole-2-carboxylate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJONIYWNBWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350026
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

CAS RN

105776-13-4
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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